molecular formula C15H15ClO5 B7783453 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetic acid

2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B7783453
M. Wt: 310.73 g/mol
InChI Key: RADNIFQJNZXAET-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO5/c1-2-3-4-9-5-15(19)21-12-7-13(20-8-14(17)18)11(16)6-10(9)12/h5-7H,2-4,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADNIFQJNZXAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 7-hydroxy-4-butyl-6-chloro-2H-chromen-2-one. This can be achieved through the condensation of 4-butyl-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination.

    Etherification: The 7-hydroxy group of the chromen-2-one derivative is then etherified with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that compounds similar to 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetic acid exhibit significant antioxidant properties. These compounds can scavenge free radicals and may protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for developing anti-inflammatory drugs. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Pharmacological Applications

Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests its potential use as an adjunct therapy in cancer treatment .

Neuroprotective Effects
There is emerging evidence that this compound may offer neuroprotective benefits. It has been shown to enhance neuronal survival under stress conditions, potentially providing therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

  • Study on Antioxidant Properties
    A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various derivatives of chromenone compounds, including this compound. The results indicated a strong correlation between structural modifications and enhanced antioxidant activity, suggesting that this compound could be optimized for better efficacy .
  • Anti-inflammatory Mechanism Investigation
    In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed a significant reduction in inflammatory markers, supporting its use in developing new anti-inflammatory therapies .
  • Neuroprotection in Animal Models
    An animal study explored the neuroprotective effects of this compound in models of neurodegeneration. The treated group exhibited improved cognitive function and reduced neuronal loss compared to controls, highlighting its potential role in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[(4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetic acid
  • CAS Number : 843619-85-2
  • Molecular Formula : C₁₅H₁₅ClO₅
  • Molecular Weight : 310.73 g/mol
  • MDL Number : MFCD03848267

Structural Features :
This compound belongs to the coumarin-acetic acid derivative family, characterized by a chromen-2-one (coumarin) core substituted with a butyl group at position 4, a chlorine atom at position 6, and an acetic acid moiety linked via an ether bond at position 5. The chlorine and butyl groups enhance lipophilicity, while the carboxylic acid group contributes to solubility in polar solvents .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Physicochemical Comparisons

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
Target Compound (843619-85-2) C₁₅H₁₅ClO₅ 310.73 4-butyl, 6-Cl, 7-OCH₂COOH High lipophilicity (butyl/Cl); acidic (pKa ~2–3 predicted)
[(4-Butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid (438030-13-8) C₁₉H₂₄O₅ 332.40 4-butyl, 7-methyl, 5-OCH₂COOH Methyl at C7 reduces steric hindrance; longer alkyl chain increases logP
2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (884497-67-0) C₁₃H₁₁ClO₅ 282.68 6-Cl, 3,4-dimethyl, 7-OCH₂COOH Steric bulk from dimethyl groups may hinder binding; lower MW
2-[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid (840479-48-3) C₁₄H₁₃ClO₅ 296.70 6-Cl, 4-ethyl, 7-OCH(CH₃)COOH Propanoic acid chain increases acidity; ethyl reduces lipophilicity vs. butyl

Physicochemical Properties

  • Lipophilicity :
    • The target compound’s Cl and butyl groups confer higher logP (~3.5 predicted) compared to analogues with shorter chains (e.g., ethyl: logP ~2.8) .
  • Acidity: Acetic acid moiety (pKa ~2.5–3.0) is more acidic than propanoic acid derivatives (pKa ~3.5) .
  • Solubility :
    • Lower aqueous solubility than hydroxy/methoxy-substituted coumarins (e.g., 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid, CAS 6950-82-9) due to hydrophobic substituents .

Crystallographic and Analytical Data

  • Crystallography : Tools like SHELXL () and Mercury () are critical for resolving substituent orientations and hydrogen-bonding patterns .
  • Analytical Challenges : Differentiation of positional isomers (e.g., C5 vs. C7 substitution) requires advanced techniques like NMR or X-ray crystallography .

Biological Activity

2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetic acid, also known as a derivative of coumarin, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic applications, particularly in antimicrobial, anti-inflammatory, and anticancer domains.

The molecular formula of this compound is C16H17ClO5C_{16}H_{17}ClO_{5}, with a molecular weight of approximately 324.76 g/mol. The compound is classified under the coumarin derivatives, which are known for their broad range of biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₇ClO₅
Molecular Weight324.76 g/mol
CAS Number690678-46-7
MDL NumberMFCD03712665

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures to this compound can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antimicrobial activity is primarily attributed to the ability of coumarins to disrupt cellular processes and inhibit enzyme functions crucial for bacterial survival.
  • Case Study : A study evaluating a series of coumarin derivatives found that certain analogs displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 µg/mL .

Anti-inflammatory Properties

Coumarin derivatives, including this compound, have been investigated for their anti-inflammatory effects:

  • Mechanism : The anti-inflammatory action is believed to result from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).
  • Research Findings : In vitro studies demonstrated that specific coumarin derivatives significantly reduced inflammation markers in cell cultures exposed to inflammatory stimuli .

Anticancer Activity

The anticancer potential of coumarin derivatives has been widely studied:

  • Cell Line Studies : Research involving breast cancer cell lines (e.g., MCF-7) indicated that certain coumarin derivatives exhibit cytotoxic effects with IC50 values as low as 0.47 µM, suggesting potent anticancer activity .
  • Mechanism : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of coumarin derivatives:

  • Substituent Effects : Variations in substituents on the chromenyl ring significantly influence the biological efficacy and specificity towards different biological targets.
  • Research Insights : SAR studies have shown that modifications such as halogen substitutions enhance antimicrobial and anticancer activities while reducing cytotoxicity towards normal cells .

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